REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH2:7](Cl)[CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(O)(C)C>[CH2:7]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)[CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
217 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
72.6 g
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
without mixing
|
Type
|
ADDITION
|
Details
|
After the completion of dropwise addition, it
|
Type
|
ADDITION
|
Details
|
with mixing
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled away
|
Type
|
DISSOLUTION
|
Details
|
the reaction mixture was dissolved in 500 ml of chloroform
|
Type
|
WASH
|
Details
|
washed with sodium hydroxide and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Subsequently, it was dried over potassium carbonate
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
DISTILLATION
|
Details
|
Chloroform was distilled away in vacuo
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
piperazine was removed
|
Type
|
CUSTOM
|
Details
|
the residues were distiled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC1=CC=CC=C1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |